14-Hydroxytetradecyl hexadecanoate
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Overview
Description
14-Hydroxytetradecyl hexadecanoate is a chemical compound with the molecular formula C30H60O3 It is an ester derived from the combination of a hydroxylated tetradecyl alcohol and hexadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxytetradecyl hexadecanoate typically involves the esterification reaction between 14-hydroxytetradecanol and hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
14-Hydroxytetradecyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-oxotetradecyl hexadecanoate or 14-carboxytetradecyl hexadecanoate.
Reduction: Formation of 14-hydroxytetradecyl hexadecanol.
Substitution: Formation of 14-halotetradecyl hexadecanoate.
Scientific Research Applications
14-Hydroxytetradecyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of 14-Hydroxytetradecyl hexadecanoate involves its interaction with cellular membranes and proteins. The hydroxyl group allows for hydrogen bonding with membrane lipids, enhancing membrane fluidity and stability. Additionally, the ester group can undergo hydrolysis to release the active alcohol and acid, which can interact with specific molecular targets and pathways, such as enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Tetradecyl hexadecanoate: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Hexadecyl hexadecanoate: Similar ester structure but with different alkyl chain lengths, affecting its physical and chemical properties.
Cetyl palmitate: Another ester with similar applications in cosmetics and pharmaceuticals but different molecular structure.
Uniqueness
14-Hydroxytetradecyl hexadecanoate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Properties
CAS No. |
62604-73-3 |
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Molecular Formula |
C30H60O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
14-hydroxytetradecyl hexadecanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)33-29-26-23-20-17-14-11-10-13-16-19-22-25-28-31/h31H,2-29H2,1H3 |
InChI Key |
PFWZWNGSGIGUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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